

Inter-laboratory Comparison of 3-Fluorophenmetrazine Quantification: A Comparative Guide

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Compound of Interest

Compound Name: 3-Fluorophenmetrazine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of **3-Fluorophenmetrazine** (3-FPM), a novel psychoactive substance (NPS). Due to the absence of a formal inter-laboratory comparison study, this document compiles and compares data from published, validated analytical methods to serve as a benchmark for researchers in the field. The presented data, experimental protocols, and workflow diagrams are intended to aid in the selection and implementation of robust analytical techniques for 3-FPM.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of 3-FPM in different biological matrices as reported in peer-reviewed literature.

Table 1: Comparison of Limits of Detection (LOD) for 3-FPM

Biological Matrix	Analytical Method	Limit of Detection (LOD)	Reference
Serum	LC-ESI-MS/MS	0.1 ng/mL	[1][2]
Urine	LC-ESI-MS/MS	0.2 ng/mL	[1][2]
Oral Fluid	LC-ESI-MS/MS	0.05 ng/mL	[1][2]
Hair	LC-MS/MS	25 pg/mg	[2]
Serum	LC-MS/MS	0.1 - 0.5 ng/mL	[2]
Urine	LC-MS/MS	0.2 - 1.2 ng/mL	[2]
Whole Blood	LC-MS/MS	1 ng/mL (Lower limit of quantification)	[3]

Table 2: Precision Data for 3-FPM Quantification in Serum using LC-ESI-MS/MS

Precision Type	Relative Standard Deviation (RSD)	Reference
Inter-day Precision	< 6.3%	[1][2]
Intra-day Precision	< 8.5%	[1][2]

Experimental Protocols

This section details the methodologies for two key validated analytical methods for 3-FPM quantification.

1. Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Serum, Urine, and Oral Fluid[1][2]

- Sample Preparation:
 - Serum and Oral Fluid: Protein precipitation.
 - Urine: Dilution with water.

- Chromatography:
 - Technique: Liquid chromatography coupled with tandem mass spectrometry.
 - Separation: Achieved on a biphenyl phase column using gradient elution.[2]
- Mass Spectrometry:
 - Ionization: Electrospray Ionization (ESI).
 - Detection: Multiple Reaction Monitoring (MRM) mode.
- Validation: The method was validated for linearity, selectivity, sensitivity, precision, and accuracy.

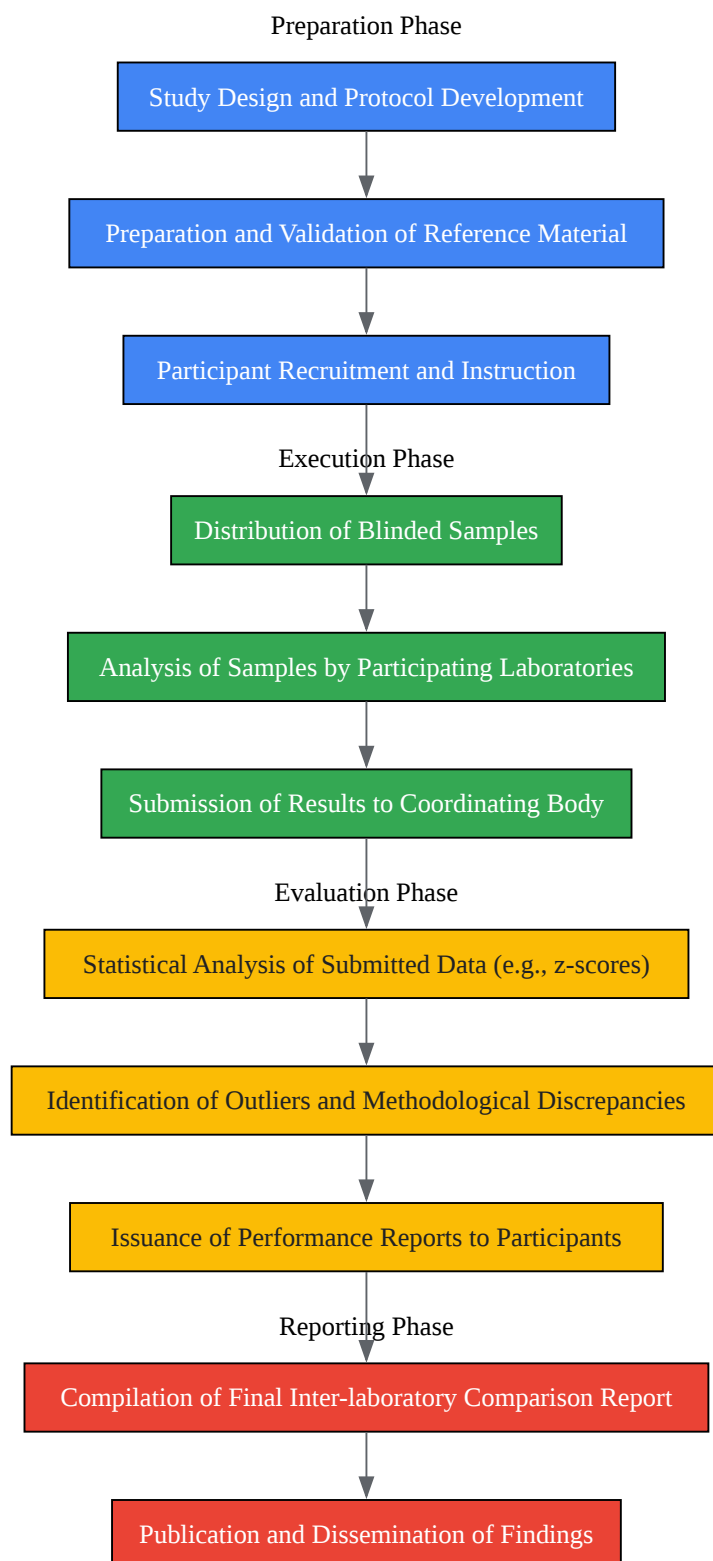
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Whole Blood[3]

- Sample Preparation: Specific details on the extraction method from whole blood were not provided in the abstract. Generally, liquid-liquid extraction or solid-phase extraction would be employed.
- Chromatography:
 - Technique: Liquid chromatography coupled with tandem mass spectrometry.
- Mass Spectrometry:
 - Detection: A sensitive and specific method was developed.
- Validation: The method was validated for linearity, bias, and precision, with an analytical range of 0.001–0.100 mg/L.[3]

Visualizations

Logical Workflow for an Inter-laboratory Comparison Study

The following diagram outlines a standardized workflow for conducting a future inter-laboratory comparison study for 3-FPM quantification.

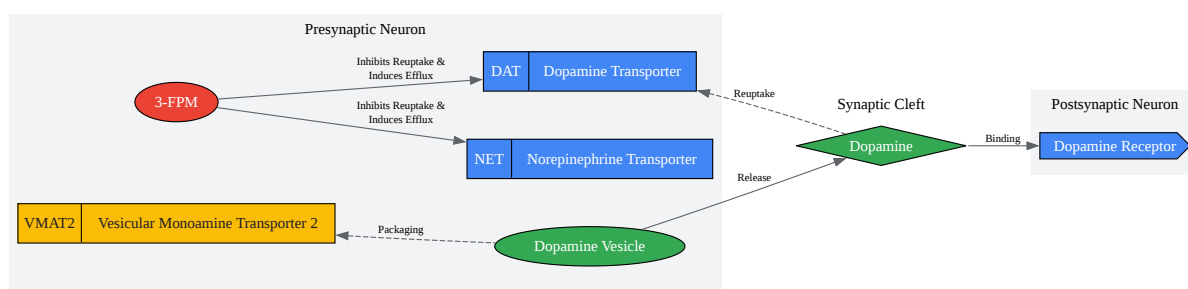


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Caption: A flowchart illustrating the key phases and steps involved in a formal inter-laboratory comparison study.

Signaling Pathway of 3-Fluorophenmetrazine

3-FPM, similar to its parent compound phenmetrazine, acts as a monoamine releaser. The diagram below illustrates its proposed mechanism of action on catecholamine transporters.



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Caption: A simplified diagram of 3-FPM's action on dopamine and norepinephrine transporters in the synapse.

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References

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